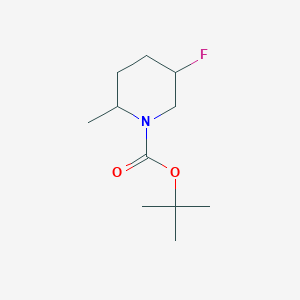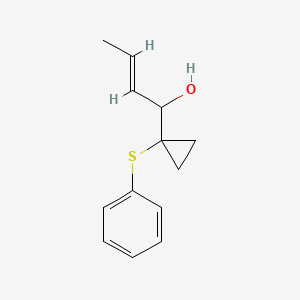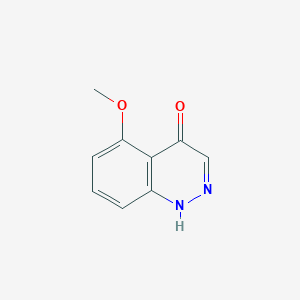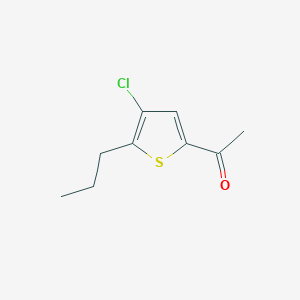
1-(4-Chloro-5-propylthiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-5-propylthiophen-2-yl)ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom and a propyl group attached to the thiophene ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(4-Chloro-5-propylthiophen-2-yl)ethanone can be achieved through several synthetic routes One common method involves the reaction of 4-chlorothiophene with propyl bromide in the presence of a base to introduce the propyl groupThe reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1-(4-Chloro-5-propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as aluminum chloride, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.
科学的研究の応用
1-(4-Chloro-5-propylthiophen-2-yl)ethanone has several scientific research applications:
作用機序
The mechanism of action of 1-(4-Chloro-5-propylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
類似化合物との比較
1-(4-Chloro-5-propylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorothiophen-2-yl)ethanone: This compound lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-(4-(2-chloroethoxy)phenyl)ethanone: This compound has a different substituent on the aromatic ring, which can significantly impact its chemical and biological properties.
1-(2-Chloro-4-methylthiazol-5-yl)ethanone: This compound contains a thiazole ring instead of a thiophene ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H11ClOS |
|---|---|
分子量 |
202.70 g/mol |
IUPAC名 |
1-(4-chloro-5-propylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H11ClOS/c1-3-4-8-7(10)5-9(12-8)6(2)11/h5H,3-4H2,1-2H3 |
InChIキー |
TYLIWLSQDHXXKC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C(S1)C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
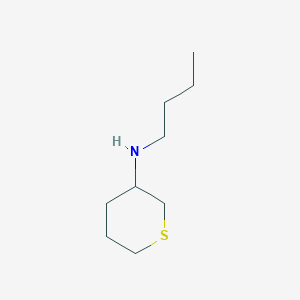


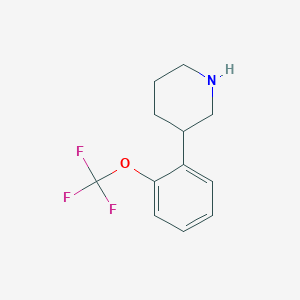
![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
